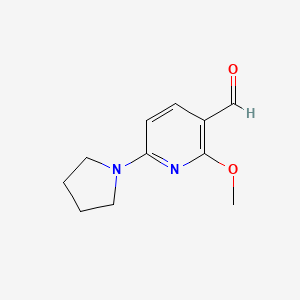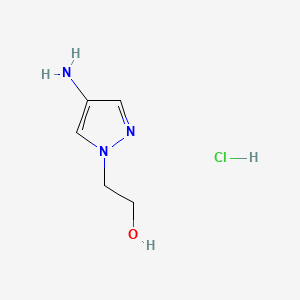
2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde is a chemical compound with the empirical formula C11H14N2O2 . It is a heterocyclic building block . The molecular weight of this compound is 206.24 .
Molecular Structure Analysis
The SMILES string for 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde is COc1nc(ccc1C=O)N2CCCC2 . The InChI key is DUXXVGOFEXESLC-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Conformation
- The compound 12‐Methoxy‐15‐(1‐pyrrolidino)podocarpa‐8,11,13‐triene‐15‐one, which shares structural similarities with 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde, was studied for its molecular structure. The pyrrolidine ring of this compound exhibits an envelope geometry, highlighting the structural properties of such molecules (Butcher, Bakare, & John, 2006).
Synthetic Potential
- Research on the synthesis of 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones from chlorinated 4-methyl-pyrrolidin-2-ones demonstrates the synthetic versatility of compounds with a pyrrolidine structure, which could be relevant for 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde (Bellesia et al., 2001).
Applications in Drug Synthesis
- The synthesis and reactions of nicotinaldehyde derivatives for the development of antiviral agents reveal the pharmaceutical relevance of compounds related to 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde (Attaby et al., 2007).
Antimicrobial Activity
- Research on 4-Pyrrolidin-3-cyanopyridine derivatives, which include structures similar to 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde, indicated their potential as antibacterial agents. This suggests possible applications in the development of new antimicrobials (Bogdanowicz et al., 2013).
Quantum Chemical Studies
- The molecular structure, vibrational frequencies, and electronic properties of related compounds have been studied using quantum chemical methods. These studies provide insights into the electronic and optical properties of compounds like 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde (Evecen & Tanak, 2016).
Drug Development and Receptor Binding
- Analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, similar to 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde, have been synthesized and assessed for neuronal nicotinic acetylcholine receptor binding activity, underlining their potential in drug development (Lin et al., 1998).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methoxy-6-pyrrolidin-1-ylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-11-9(8-14)4-5-10(12-11)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXXVGOFEXESLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)N2CCCC2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001213779 |
Source


|
| Record name | 2-Methoxy-6-(1-pyrrolidinyl)-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001213779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde | |
CAS RN |
1228666-11-2 |
Source


|
| Record name | 2-Methoxy-6-(1-pyrrolidinyl)-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-6-(1-pyrrolidinyl)-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001213779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581400.png)







![(E)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B581412.png)


